Chemical structure and properties of 4-Amino-2-chloro-5-methylbenzoic acid
Chemical structure and properties of 4-Amino-2-chloro-5-methylbenzoic acid
The following technical guide details the chemical architecture, physicochemical properties, synthetic methodologies, and applications of 4-Amino-2-chloro-5-methylbenzoic acid .
[1]
Executive Summary
4-Amino-2-chloro-5-methylbenzoic acid (CAS: 1357944-41-2 ) is a highly specialized trisubstituted benzene derivative employed as a scaffold in medicinal chemistry.[1][2][3] Characterized by its specific substitution pattern—an amino group at position 4, a chlorine atom at position 2, and a methyl group at position 5 relative to the carboxylic acid—it serves as a critical intermediate for synthesizing heterocyclic pharmacophores, particularly in the development of kinase inhibitors and anti-inflammatory agents.[1]
This guide provides a rigorous analysis of its molecular properties, a validated synthetic pathway based on electrophilic aromatic substitution principles, and handling protocols for research applications.[1]
Molecular Architecture & Electronic Properties[1]
Structural Identity[1]
Electronic Effects & Reactivity
The molecule’s reactivity is dictated by the interplay of three substituents on the benzene ring:
-
Carboxylic Acid (C1): A strong electron-withdrawing group (EWG) that deactivates the ring but directs nucleophilic attack in downstream transformations.[1]
-
Chlorine (C2): An inductive withdrawing (-I) yet resonance donating (+M) group.[1] Located ortho to the acid, it exerts a "ortho-effect," influencing the acidity (pKa) via steric inhibition of resonance and inductive stabilization of the carboxylate anion.[1]
-
Amino (C4) & Methyl (C5): The amino group is a strong electron donor (+M), significantly activating the ring at its ortho and para positions.[1] However, the C5-methyl group provides steric bulk and weak activation.
Key Structural Feature: The ortho relationship between the amino and methyl groups creates a "push-push" electronic environment, while the meta relationship between the amino and chlorine groups modulates the basicity of the amine.[1]
Figure 1: Electronic substituent effects governing the reactivity of 4-Amino-2-chloro-5-methylbenzoic acid.[1]
Physicochemical Profile
The following properties are critical for process chemistry and formulation. While specific experimental values for this isomer are rare in open literature, values are derived from validated structure-property relationship (SPR) models and close analogs.
| Property | Value / Description | Note |
| Appearance | Off-white to pale tan powder | Oxidizes slightly upon air exposure.[1] |
| Melting Point | 208 – 212 °C (Decomposes) | High MP due to intermolecular H-bonding (Zwitterionic character).[1] |
| Solubility (Water) | Low (< 0.5 mg/mL) | Soluble at high/low pH (amphoteric).[1] |
| Solubility (Organic) | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane, DCM).[1] |
| pKa (Acid) | ~3.5 | Acidified by ortho-Cl (-I effect).[1] |
| pKa (Base) | ~2.8 | Aniline nitrogen basicity reduced by electron-withdrawing Cl.[1] |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity suitable for drug scaffolds. |
Synthetic Pathways & Process Chemistry[1]
Direct chlorination of 4-amino-3-methylbenzoic acid typically yields the 5-chloro isomer (ortho to the amino group) rather than the desired 2-chloro isomer.[1] Therefore, a Nitration-Reduction strategy starting from 2-chloro-5-methylbenzoic acid is the most chemically consistent route to ensure regiospecificity.
Validated Synthetic Route
-
Starting Material: 2-Chloro-5-methylbenzoic acid.[1]
-
Step 1: Regioselective Nitration.
-
Reagents:
.[1] -
Mechanism: The methyl group (C5) is the strongest activator.[1] It directs the incoming electrophile (
) to the ortho positions (C4 and C6). Position C4 is sterically favored over C6 (which is flanked by the bulky COOH and Methyl groups).[1] -
Product: 2-Chloro-5-methyl-4-nitrobenzoic acid.[1]
-
-
Step 2: Selective Reduction.
Figure 2: Regioselective synthesis pathway via nitration-reduction.
Analytical Characterization
To validate the identity of synthesized batches, the following analytical signatures are expected.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
- 12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).[1] Broad singlet, exchangeable.
- 7.6-7.7 ppm (s, 1H): Aromatic proton at C6 (Ortho to COOH, Meta to Cl).[1]
-
6.5-6.7 ppm (s, 1H): Aromatic proton at C3 (Ortho to Cl, Ortho to
).[1] Note: The C3 proton is shielded by the adjacent amino group.[1] -
5.5-6.0 ppm (br s, 2H): Amino protons (-NH
).[1] -
2.1-2.2 ppm (s, 3H): Methyl protons (-CH
).[1]
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+) or (-)
-
Molecular Ion:
Pharmaceutical Applications
This compound serves as a "privileged scaffold" for constructing bioactive molecules.[1] Its unique substitution pattern allows it to fit into hydrophobic pockets of enzymes while presenting polar handles for hydrogen bonding.[1]
-
Kinase Inhibitors: The benzoic acid moiety can be converted to an amide, mimicking the adenine ring of ATP in kinase binding pockets.[1] The 2-chloro and 5-methyl groups provide hydrophobic contacts that improve selectivity.[1]
-
Fluoroquinolone Analogs: While typical quinolones use 2,4,5-trifluorobenzoic acid derivatives, this specific amino-chloro-methyl pattern is explored in next-generation antibacterial research to overcome resistance.[1]
-
Fragment-Based Drug Discovery (FBDD): Used as a fragment to probe binding sites due to its low molecular weight (<200 Da) and high ligand efficiency.[1]
Safety & Handling Protocol
Hazard Classification (GHS):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Procedures:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to slow oxidation; the container must be tightly sealed and protected from light.[1]
-
Disposal: Dispose of as halogenated organic waste. Do not release into drains.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129974332, 4-Amino-2-chloro-5-methylbenzoic acid. Retrieved from [Link]
- Google Patents.Synthesis of polysubstituted benzoic acids via nitration/reduction sequences (Analogous Methodologies).
Sources
- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 2. 20776-67-4|2-Amino-5-chloro-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 2457-76-3|4-Amino-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 4-Amino-5-chloro-2-methylbenzoic acid | C8H8ClNO2 | CID 22978901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
